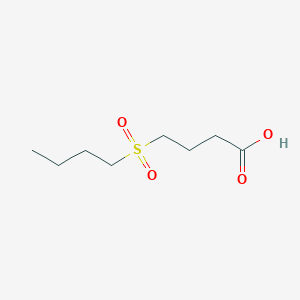
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-1-methylpiperidine-4-carboxylic acid, also known as 3-methoxy-4-(1-methylpiperidin-4-yl)phenylacetic acid, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 201.27 g/mol. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. This compound is primarily used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and in the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Enhancing Grip Strength and Inhibiting Protein Catabolism
This compound has been studied for its effects on enhancing grip strength and inhibiting protein catabolism induced by exhaustive exercise . This application is particularly relevant in sports science and rehabilitation medicine, where maintaining muscle strength and preventing degradation is crucial.
Anticancer Agent Candidate
The compound has shown potential as an anticancer agent , particularly against breast cancer . Through molecular docking studies and computational approaches, it exhibited a more negative value of binding free energy compared to tamoxifen, suggesting a strong affinity for the estrogen receptor alpha (ERα) and potential cytotoxic activity.
Caffeine Metabolism Biomarker
As a metabolite of caffeine, this compound serves as a sensitive biomarker for coffee consumption . Its presence can indicate the amount of coffee consumed, which is useful in nutritional studies and for understanding the pharmacokinetics of caffeine in the human body.
Antioxidant Activity
The compound has demonstrated high antioxidant activity . Antioxidants are important for protecting the body from oxidative stress, which can lead to various chronic diseases. This application is significant in the development of dietary supplements and functional foods.
Prostaglandin E2 Production Inhibition
It has been used to inhibit prostaglandin E2 production . Prostaglandin E2 is involved in inflammation and pain, so this application has implications for developing new anti-inflammatory drugs.
Fluorimetric Estimation in Brain Tissue
A fluorimetric method using this compound has been developed for estimating homovanillic acid in brain tissue . This is important in neuroscience research, as homovanillic acid is a breakdown product of dopamine and can be used to assess brain function and dopamine metabolism.
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-1-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15-8-6-14(7-9-15,13(16)17)11-4-3-5-12(10-11)18-2/h3-5,10H,6-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLTUIPIVRAQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
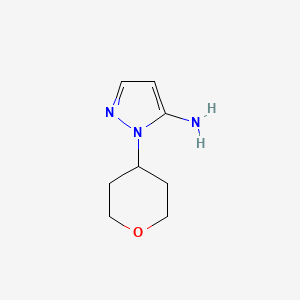
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)



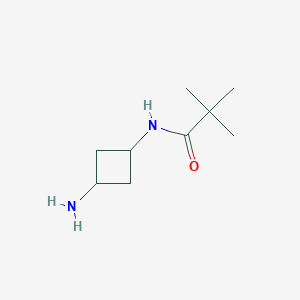
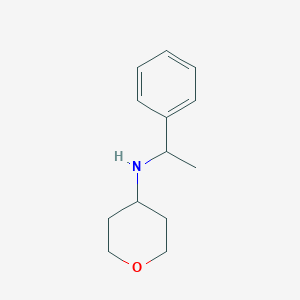


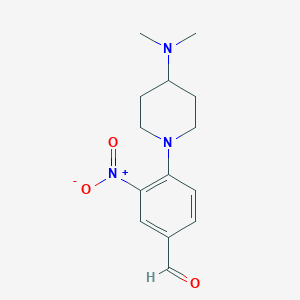
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)
